molecular formula C5H6N4 B2925329 5-Amino-4-cyano-1-methylimidazole CAS No. 27700-58-9

5-Amino-4-cyano-1-methylimidazole

Cat. No.: B2925329
CAS No.: 27700-58-9
M. Wt: 122.131
InChI Key: ASXOWXJOPXMTKT-UHFFFAOYSA-N
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Description

5-Amino-4-cyano-1-methylimidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of amino and cyano groups in this compound makes it a versatile building block for the synthesis of more complex molecules.

Safety and Hazards

The safety information for 5-Amino-4-cyano-1-methylimidazole includes several hazard statements such as H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for the research and application of 5-Amino-4-cyano-1-methylimidazole could involve the development of novel methods for the regiocontrolled synthesis of substituted imidazoles due to their versatility and utility in a number of areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-cyano-1-methylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it a versatile approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-4-cyano-1-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-Amino-4-cyano-1-methylimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-1-methylimidazole involves its interaction with specific molecular targets and pathways. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its diverse biological effects.

Comparison with Similar Compounds

  • 4-Amino-5-cyano-1-methylimidazole
  • 5-Amino-4-cyano-2-methylimidazole
  • 5-Amino-4-cyano-1-ethylimidazole

Comparison: Compared to similar compounds, 5-Amino-4-cyano-1-methylimidazole offers unique reactivity due to the specific positioning of the amino and cyano groups. This unique structure allows for selective interactions and reactions, making it a valuable compound in various applications.

Properties

IUPAC Name

5-amino-1-methylimidazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c1-9-3-8-4(2-6)5(9)7/h3H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXOWXJOPXMTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27700-58-9
Record name 5-amino-1-methyl-1H-imidazole-4-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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